molecular formula C17H18O B14269801 1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one CAS No. 154735-87-2

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one

Katalognummer: B14269801
CAS-Nummer: 154735-87-2
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: XEIKADKKYCMLDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylphenyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
  • 2-Methylphenethylamine
  • Ethanone, 1-(2-methylphenyl)-

Uniqueness

1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one is unique due to its specific substitution pattern and the presence of both phenyl and ethanone groups. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

154735-87-2

Molekularformel

C17H18O

Molekulargewicht

238.32 g/mol

IUPAC-Name

1-[2-[2-(2-methylphenyl)ethyl]phenyl]ethanone

InChI

InChI=1S/C17H18O/c1-13-7-3-4-8-15(13)11-12-16-9-5-6-10-17(16)14(2)18/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

XEIKADKKYCMLDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CCC2=CC=CC=C2C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.